5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide
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Overview
Description
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiophene-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and thiophene rings contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a thiophene ring. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-8-3-6(12(14,15)16)5-18-9(8)4-7-1-2-10(20-7)11(17)19/h1-3,5H,4H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXACMFQSYNCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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